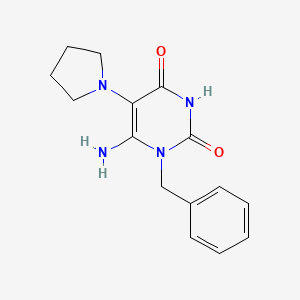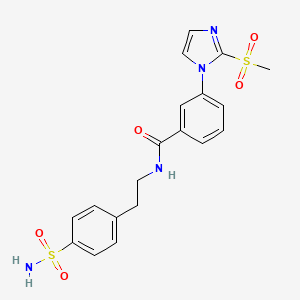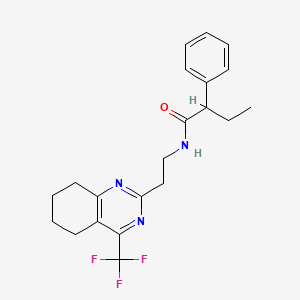
(E)-1-(4-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Urea and Bis-Urea Primaquine Derivatives: Synthesis and Biological Evaluation
A study focused on synthesizing novel compounds bridging primaquine with hydroxyl or halogen substituted benzene moieties via urea or bis-urea functionalities, which were then evaluated for biological activity against various cancer cell lines. The compounds exhibited moderate to strong antiproliferative effects, particularly against breast carcinoma MCF-7 cells. Notably, a p-fluoro derivative showed high activity and selectivity towards MCF-7 cells, indicating its potential as a lead compound in developing breast carcinoma drugs. Additionally, some compounds demonstrated high antioxidant activity, while one exhibited strong antimicrobial activity in susceptibility assays. This research highlights the versatile applications of urea derivatives in developing anticancer and antimicrobial agents (Perković et al., 2016).
Orexin-1 Receptor Antagonism: A Strategy for Stress-Induced Hyperarousal
An investigation into the effects of a selective and high-affinity orexin-1 receptor (OX1R) antagonist, compound 56, revealed its potential in attenuating stress-induced hyperarousal without causing hypnotic effects. This compound, by crossing the blood-brain barrier and occupying OX1Rs at lower doses, presented a novel therapeutic strategy for treating various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Anticholinesterase Activities of Coumarylthiazole Derivatives
Research on a new series of coumarylthiazole derivatives containing aryl urea/thiourea groups explored their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. Some compounds showed significant inhibitory activity, surpassing that of galantamine, a standard treatment for Alzheimer's disease. This highlights the potential of urea derivatives in the development of neuroprotective drugs (Kurt et al., 2015).
Protox Inhibitors for Herbicidal Activities
A study on the synthesis of novel triazolinone derivatives, incorporating urea functionalities, aimed at identifying potent Protox inhibitors as herbicides. These compounds demonstrated varied herbicidal activities, with one compound, in particular, showing promising results comparable to commercial products, suggesting potential applications in agricultural pest management (Luo et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile with 4-fluorobenzaldehyde, followed by the reaction of the resulting Schiff base with urea.", "Starting Materials": [ "3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile", "4-fluorobenzaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate or sodium hydride to form the corresponding Schiff base.", "Step 2: Isolation of the Schiff base by filtration or extraction.", "Step 3: Reaction of the Schiff base with urea in the presence of a catalyst such as triethylamine or N,N-dimethylformamide to form (E)-1-(4-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 4: Purification of the product by recrystallization or column chromatography." ] } | |
Número CAS |
941895-77-8 |
Fórmula molecular |
C24H21FN4O3 |
Peso molecular |
432.455 |
Nombre IUPAC |
1-(4-fluorophenyl)-3-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H21FN4O3/c1-32-19-6-4-5-16(15-19)13-14-29-22(20-7-2-3-8-21(20)27-24(29)31)28-23(30)26-18-11-9-17(25)10-12-18/h2-12,15H,13-14H2,1H3,(H2,26,28,30) |
Clave InChI |
URBKKNGOBUZZAD-XAYXJRQQSA-N |
SMILES |
COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=C(C=C4)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2753434.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2753439.png)



![2-[2-[(2-Chloroacetyl)amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753445.png)

![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2753451.png)
![3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2753452.png)



![2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2753457.png)